molecular formula C10H14BrNO B13033975 1-Amino-1-(3-bromo-5-methylphenyl)propan-2-OL

1-Amino-1-(3-bromo-5-methylphenyl)propan-2-OL

Cat. No.: B13033975
M. Wt: 244.13 g/mol
InChI Key: ZLXMOCDTXKUUNH-UHFFFAOYSA-N
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Description

1-Amino-1-(3-bromo-5-methylphenyl)propan-2-OL is an organic compound that belongs to the class of amino alcohols. This compound features a brominated aromatic ring and an amino alcohol functional group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-1-(3-bromo-5-methylphenyl)propan-2-OL can be synthesized through several methods. One common approach involves the reaction of 3-bromo-5-methylbenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield the desired amino alcohol .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-1-(3-bromo-5-methylphenyl)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The amino alcohol can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form amines or alcohols using reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: The bromine atom on the aromatic ring can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: NaBH4, H2 with a catalyst (e.g., palladium on carbon).

    Substitution: NaOCH3, KOtBu, polar aprotic solvents.

Major Products:

    Oxidation: Corresponding ketones or aldehydes.

    Reduction: Amines or alcohols.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

1-Amino-1-(3-bromo-5-methylphenyl)propan-2-OL has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Amino-1-(3-bromo-5-methylphenyl)propan-2-OL involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to downstream effects on cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

    1-Amino-1-(3-methylphenyl)propan-2-OL: Similar structure but lacks the bromine atom, which may result in different reactivity and properties.

    1-Amino-1-(3-chloro-5-methylphenyl)propan-2-OL: Contains a chlorine atom instead of bromine, leading to variations in chemical behavior and applications.

    1-Amino-1-(3-bromo-4-methylphenyl)propan-2-OL: Similar structure with a different position of the methyl group, affecting its chemical and physical properties.

Uniqueness: 1-Amino-1-(3-bromo-5-methylphenyl)propan-2-OL is unique due to the presence of both a bromine atom and a methyl group on the aromatic ring, which can influence its reactivity and interactions in various chemical and biological contexts.

Properties

Molecular Formula

C10H14BrNO

Molecular Weight

244.13 g/mol

IUPAC Name

1-amino-1-(3-bromo-5-methylphenyl)propan-2-ol

InChI

InChI=1S/C10H14BrNO/c1-6-3-8(5-9(11)4-6)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3

InChI Key

ZLXMOCDTXKUUNH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)Br)C(C(C)O)N

Origin of Product

United States

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